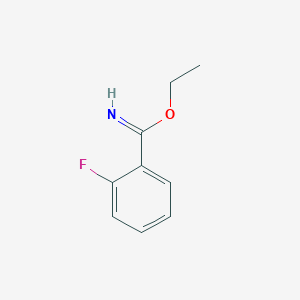

2-Fluoro-benzimidic acid ethyl ester

Description

2-Fluoro-benzimidic acid ethyl ester is a fluorinated derivative of benzimidic acid, characterized by a fluorine atom substituted at the 2-position of the benzimidazole ring and an ethyl ester functional group. The ethyl ester group likely contributes to increased lipophilicity, influencing solubility and pharmacokinetic behavior.

Properties

IUPAC Name |

ethyl 2-fluorobenzenecarboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILJLCKRBMDVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484061 | |

| Record name | 2-FLUORO-BENZIMIDIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57870-49-2 | |

| Record name | 2-FLUORO-BENZIMIDIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Fluoro-benzimidic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with ethanol in the presence of a base such as pyridine . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-benzimidic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: Acidic hydrolysis of the ester yields 2-fluorobenzoic acid and ethanol.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common reagents used in these reactions include acids for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-benzimidic acid ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-benzimidic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzimidazole Derivatives

6-Fluoro-1H-benzimidazole-2-carboxylic Acid Ethyl Esters

- Structure : Fluorine is substituted at the 6-position of the benzimidazole ring, with an ethyl ester at the 2-carboxylic acid position.

- Ethyl esterification may improve membrane permeability.

- Applications : Explored in medicinal chemistry for targeted therapies, though exact biological roles remain under investigation .

Benzoic Acid, 2-(1H-benzimidazol-2-yl)-, Ethyl Ester

Fluorinated Aromatic Ethyl Esters

Ethyl 3-Fluoro-2-Methylbenzoate

- Structure : A fluorine atom at the 3-position and a methyl group at the 2-position on a benzoate ester.

- Properties : Molecular weight 182.19 (C₁₀H₁₁FO₂). The fluorine and methyl groups influence steric and electronic properties, enhancing thermal stability.

- Applications : Investigated in material science as a solvent or intermediate for hydrophobic materials .

Fatty Acid Ethyl Esters (FAEEs)

Myristic Acid Ethyl Ester

- Structure : A saturated 14-carbon fatty acid ethyl ester.

- Properties: Hydrophobic, with a melting point of ~19°C and boiling point ~295°C. Non-polar, making it suitable as a solvent or lubricant.

- Applications : Used in biodegradable plastics and lipid membrane studies .

Dodecanoic Acid Ethyl Ester

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Ethyl Esters

*Note: Data for this compound inferred from structural analogs.

Biological Activity

2-Fluoro-benzimidic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a benzimidazole core with a fluorine substituent. Its molecular formula is with a molecular weight of approximately 184.18 g/mol. The presence of the fluorine atom enhances its biological activity by modifying the electronic properties and lipophilicity of the molecule.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells, making it a potential candidate for cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in reducing inflammation. It inhibits the release of pro-inflammatory cytokines and chemokines from activated immune cells, which can be beneficial in treating inflammatory diseases .

Case Studies

- Inhibition of PI3K Activity : A study demonstrated that this compound effectively inhibited PI3K activity in vitro, leading to reduced phosphorylation of downstream targets such as Akt. This resulted in decreased cell survival rates in cancer models .

- Neutrophil Activation : Another investigation revealed that this compound could suppress neutrophil activation during trauma-hemorrhagic shock, indicating its potential application in managing sepsis and related conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells | PI3K inhibition leading to apoptosis |

| Anti-inflammatory | Reduces cytokine release | Modulation of immune cell activation |

| Neutrophil suppression | Decreases neutrophil activation | Inhibition of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.